3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Description

Introduction to 3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)-1H-Indazole

Structural Characteristics and Nomenclature

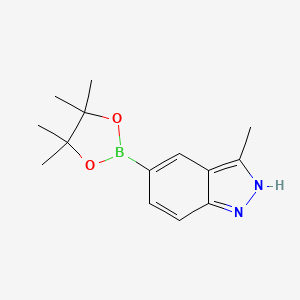

The compound’s IUPAC name, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole , reflects its structural features:

- Indazole core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.

- Substituents :

- A methyl group at position 3.

- A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5.

Molecular Formula : C₁₄H₁₉BN₂O₂

Molecular Weight : 258.13 g/mol .

The pinacol boronic ester enhances stability against hydrolysis while maintaining reactivity in cross-coupling reactions .

Historical Development of Boron-Containing Indazole Derivatives

The synthesis of boron-functionalized indazoles evolved through three key phases:

Early Methods (Pre-2000) :

Transition to Organoboron Chemistry (2000–2010) :

Modern Innovations (2010–Present) :

Significance in Modern Organoboron Chemistry

This compound addresses critical challenges in synthetic chemistry:

Suzuki-Miyaura Cross-Coupling

- Forms carbon-carbon bonds with aryl/heteroaryl halides under mild conditions.

- Example: Synthesis of pazopanib analogs by coupling with 4-chloro-6-methylpyrimidine .

Medicinal Chemistry Applications

- Serves as a precursor for kinase inhibitors (e.g., axitinib derivatives) and anti-inflammatory agents .

- Enables late-stage diversification of drug candidates through boronic ester functionalization .

Material Science

- Used in conjugated polymers for organic electronics due to its planar aromatic system .

- Facilitates synthesis of boron-doped graphene analogs for catalytic applications .

Agrochemical Development

- Key intermediate for herbicides targeting acetolactate synthase (ALS) .

Properties

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-11-8-10(6-7-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYTZKVFIGWLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628525 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864771-17-5 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864771-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.

Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This often involves the use of a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.

Reaction Conditions

Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: Typically between 50-100°C.

Time: Several hours to overnight, depending on the specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of high-throughput screening can optimize reaction conditions and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole undergoes several types of chemical reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Reduction: The indazole core can undergo reduction reactions under specific conditions.

Common Reagents and Conditions

-

Suzuki-Miyaura Cross-Coupling

Reagents: Aryl or vinyl halides, base (e.g., K2CO3), and palladium catalyst.

Conditions: Solvent (e.g., THF, DMF), temperature (50-100°C), and inert atmosphere (e.g., nitrogen or argon).

-

Oxidation

Reagents: Hydrogen peroxide or other oxidizing agents.

Conditions: Mild temperatures and aqueous or organic solvents.

-

Reduction

Reagents: Hydrogen gas or hydride donors (e.g., NaBH4).

Conditions: Solvent (e.g., ethanol), room temperature to mild heating.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Alcohol derivatives.

Reduction: Reduced indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole exhibits potential as an anticancer agent. Studies have shown that indazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of the dioxaborolane moiety enhances the compound's bioactivity and solubility in biological systems .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that this compound can improve cognitive function and reduce neuronal death .

Material Science

Organic Light Emitting Diodes (OLEDs)

In material science, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is explored as a potential material for OLEDs. Its ability to form stable thin films with good charge transport properties makes it suitable for use in electronic devices. Research indicates that devices incorporating this compound exhibit enhanced luminescence and efficiency compared to traditional materials .

Photovoltaic Applications

The compound's unique electronic properties also make it a candidate for use in organic photovoltaic cells. Its ability to facilitate electron transfer can improve the efficiency of solar energy conversion. Studies are ongoing to optimize its performance in this application .

Organic Synthesis

Reagent in Cross-Coupling Reactions

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole serves as a valuable reagent in cross-coupling reactions within organic synthesis. It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds efficiently. This property is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules

The compound has been utilized as a building block for synthesizing various heterocyclic compounds. Its reactivity allows chemists to construct complex molecular architectures that are difficult to achieve with traditional methods .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| "Indazole Derivatives as Anticancer Agents" | Medicinal Chemistry | Demonstrated significant cytotoxic effects against various cancer cell lines. |

| "Neuroprotective Properties of Boron Compounds" | Neurobiology | Showed reduced oxidative stress and improved neuronal survival in vitro. |

| "Development of Efficient OLEDs using Novel Indazole Derivatives" | Material Science | Achieved higher luminescence and device efficiency compared to conventional materials. |

| "Cross-Coupling Reactions with Indazole Derivatives" | Organic Chemistry | Enabled the formation of complex organic structures with high yields. |

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole in chemical reactions involves the activation of the boronic ester group. In Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Weight | Boronate Position | Purity | Key Application |

|---|---|---|---|---|---|

| Target Compound | 864771-17-5 | 258.13 | 5 | 98% | Kinase inhibitor synthesis |

| 3-Methyl-4-isomer | 1227911-51-4 | 258.13 | 4 | 95% | Structural studies |

| 1-Benzyl-5-analog | N/A | 334.22 | 5 | 95% | Hydrophobic interactions |

| 6-Methoxy-5-analog | 2243949-54-2 | 274.13 | 5 | 95% | Enhanced reactivity |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, and what are the critical reaction parameters?

Answer:

The compound is typically synthesized via direct borylation of the parent indazole scaffold using transition-metal-catalyzed C–H activation or halogen-boron exchange reactions. A representative protocol involves reacting 5-bromo-3-methyl-1H-indazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Key parameters include:

- Catalyst loading : 5–10 mol% Pd for efficient turnover.

- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of boronating agents.

- Temperature control : Elevated temperatures (≥80°C) accelerate oxidative addition but may promote deborylation side reactions.

Basic: What spectroscopic and crystallographic techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : The boronated indazole exhibits distinct aromatic proton signals (δ 7.5–8.5 ppm) and characteristic peaks for the pinacol boronate group (δ 1.0–1.3 ppm for methyl groups) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms the molecular ion [M+H]⁺ at m/z 259.13 (calculated for C₁₄H₁₉BN₂O₂⁺) .

- X-ray crystallography : Single-crystal diffraction resolves the planar indazole core and tetrahedral boron geometry. SHELX programs are widely used for refinement, with residual factors <0.05 indicating high purity .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound with sterically hindered or electron-deficient aryl halides?

Answer:

Challenges with low-reactive partners (e.g., aryl chlorides or ortho-substituted substrates) require:

- Catalyst tuning : Use PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) for enhanced steric tolerance .

- Additives : Include silver oxide (Ag₂O) to scavenge halides or CsF to activate the boronate .

- Solvent/base systems : Mixed solvents (toluene:EtOH, 4:1) with K₃PO₄ improve coupling efficiency for electron-deficient partners .

- Microwave irradiation : Shortens reaction times (30–60 minutes) and reduces decomposition .

Advanced: What strategies mitigate instability or protodeboronation during storage or reaction conditions?

Answer:

Protodeboronation is minimized by:

- Storage conditions : Anhydrous environments (argon atmosphere) at –20°C in amber vials .

- Reaction pH control : Neutral to slightly basic conditions (pH 7–9) stabilize the boronate ester. Avoid strong acids or aqueous media .

- Protecting groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the indazole ring to reduce boron electrophilicity .

Advanced: How should researchers analyze and resolve contradictions in reported reactivity or yields across different synthetic protocols?

Answer:

Systematic reaction parameter screening is essential:

- Design of Experiments (DoE) : Vary catalyst, solvent, and temperature to identify critical factors.

- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to detect intermediates or side products .

- Computational modeling : DFT calculations (e.g., using Gaussian) predict transition-state energies for competing pathways (e.g., deborylation vs. coupling) .

Advanced: What are the challenges in achieving enantioselective transformations using this boronated indazole, and how can they be addressed?

Answer:

The planar indazole core limits chiral induction. Solutions include:

- Chiral ligands : Use of (R)-BINAP or Josiphos ligands in asymmetric cross-couplings to control axial chirality .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or organocatalysts to bias boronate reactivity .

- Substrate engineering : Introduce steric guides (e.g., tert-butyl groups) adjacent to the boron moiety to enhance stereocontrol .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Silica gel with hexane:EtOAc (3:1) eluent separates the product from Pd residues and unreacted boronating agents .

- Recrystallization : Use EtOH/H₂O mixtures (80:20) to yield high-purity crystals (>98% by HPLC) .

- Chelation traps : Add EDTA washes to remove trace metal contaminants .

Advanced: How can researchers leverage this compound in tandem C–H activation/boronation strategies for complex molecule synthesis?

Answer:

- Sequential catalysis : Combine Pd-catalyzed borylation with Ru-catalyzed C–H functionalization (e.g., arylation) in one pot .

- Traceless directing groups : Use the indazole nitrogen as a transient directing group for regioselective boronations .

- Late-stage diversification : Post-functionalize the boronate via photoredox or electrochemical methods to install heterocycles or fluorophores .

Basic: What safety and handling precautions are critical when working with this boronated indazole?

Answer:

- Toxicity : Avoid inhalation; use fume hoods and PPE (gloves, goggles).

- Stability : Store under inert gas; monitor for exothermic decomposition above 150°C .

- Waste disposal : Quench with aqueous H₂O₂ to oxidize residual boronates before disposal .

Advanced: How can computational tools predict and optimize the reactivity of this compound in novel reaction systems?

Answer:

- Molecular docking : Simulate binding modes with catalytic intermediates (e.g., Pd(0) complexes) using AutoDock Vina .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indazole ring .

- Machine learning : Train models on existing cross-coupling datasets to predict optimal conditions for untested substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.